
Bis(tetramethylcyclopentadienyl)manganese(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound . It has the empirical formula C18H26Mn .
Molecular Structure Analysis
The molecular structure of Bis(tetramethylcyclopentadienyl)manganese(II) is represented by the SMILES string [Mn].C[C]1[CH]CC[C]1C.C[C]2[CH]CC[C]2C . The compound has a molecular weight of 297.34 .Physical And Chemical Properties Analysis
Bis(tetramethylcyclopentadienyl)manganese(II) is a solid compound . It has a melting point range of 98-112 °C . The compound is sensitive to air and moisture .Scientific Research Applications
1. Chemical Synthesis
Bis(tetramethylcyclopentadienyl)manganese(II) can be used in chemical synthesis . It can serve as a precursor for the synthesis of other organometallic compounds. Its unique structure and properties can contribute to the formation of complex molecules in chemical reactions .
2. Material Science
In the field of material science, this compound can be used in the development of new materials . Its organometallic nature allows it to interact with various substances, potentially leading to the creation of materials with novel properties .
3. Catalysis
Organometallic compounds like Bis(tetramethylcyclopentadienyl)manganese(II) often exhibit catalytic properties. They can speed up chemical reactions without being consumed in the process. This makes them valuable in industrial processes where they can increase efficiency and reduce costs .
4. Solar Energy Applications
This compound is mentioned for uses requiring non-aqueous solubility such as recent solar energy applications . It could potentially be used in the development of solar cells or other devices that convert sunlight into usable energy .
5. Water Treatment Applications
Bis(tetramethylcyclopentadienyl)manganese(II) is also suggested for water treatment applications . It could potentially be used in processes that remove contaminants from water, contributing to cleaner and safer water supplies .
6. Research and Development
As a specialized chemical, Bis(tetramethylcyclopentadienyl)manganese(II) is primarily used in research and development . Scientists can use it to explore its properties and potential applications, contributing to advancements in various fields .
Safety And Hazards
Bis(tetramethylcyclopentadienyl)manganese(II) is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound . It is also noted that some manganese compounds are known to affect the central nervous system .
properties
CAS RN |
101932-75-6 |
|---|---|
Product Name |
Bis(tetramethylcyclopentadienyl)manganese(II) |
Molecular Formula |
C18H26Mn 10* |
Molecular Weight |
297.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






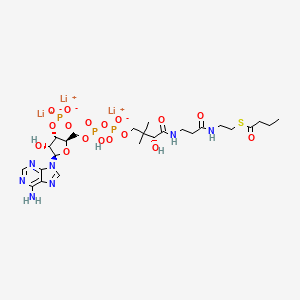
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

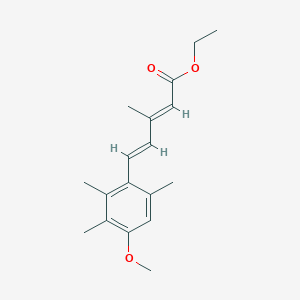
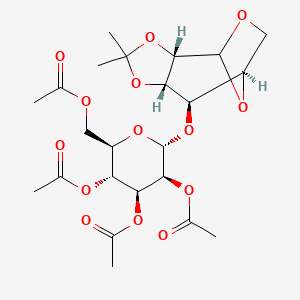
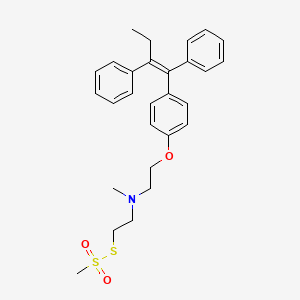
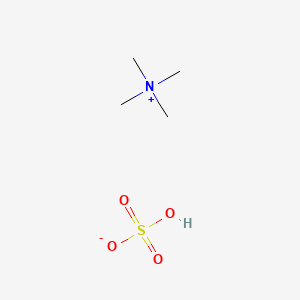
![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)